N~4~-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide
Description
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-13-1-2-15-14(9-13)12(10-20-15)5-8-19-16(21)11-3-6-18-7-4-11/h1-4,6-7,9-10,20H,5,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUQVWQOQRXKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the 5-Chloro Substituent: Chlorination of the indole ring can be achieved using reagents like N-chlorosuccinimide (NCS) under mild conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the Isonicotinamide Group: The final step involves the coupling of the indole derivative with isonicotinic acid or its derivatives using coupling reagents like dicyclo
Comparison with Similar Compounds
1,3,5-Triazine Derivatives (5-HT7 Receptor Ligands)
- Compound : N²-(2-(5-Fluoro-1H-indol-3-yl)ethyl)-N⁴-phenethyl-1,3,5-triazine-2,4,6-triamine
Pyrimidine Derivatives (Anti-Alzheimer’s Agents)
- Compound : N⁴-(4-Chlorophenyl)-N²-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (5b/SP-2)
Isoquinolinecarboxamide Derivatives
- Compound: N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide Core Structure: Isoquinolinecarboxamide Key Substituents: 5-Chloroindole ethyl Note: Structural similarity to the target compound but with an isoquinoline core instead of isonicotinamide. Reference:
Key Structural and Functional Differences
Table 1: Comparative Analysis of Structural Analogues
Q & A
Q. What are the common synthetic routes for preparing N⁴-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide?
The synthesis typically involves two key steps: (1) Preparation of the 2-(5-chloro-1H-indol-3-yl)ethylamine intermediate and (2) coupling with an isonicotinoyl derivative.
- Step 1 : Condensation of 5-chloroindole-3-carbaldehyde with nitromethane followed by LiAlH₄ reduction yields 2-(5-chloro-1H-indol-3-yl)ethylamine .
- Step 2 : Reaction with isonicotinoyl chloride or activated esters (e.g., 4-nitrobenzenesulfonyl chloride) under basic conditions (e.g., K₂CO₃/KI in DMF) facilitates amide bond formation . Purification : Column chromatography (e.g., pentane/ethyl acetate gradient) or recrystallization from methanol is recommended .
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amine Synthesis | LiAlH₄ reduction | ~100% | |
| Amide Coupling | K₂CO₃/KI in DMF | 75% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Use high-resolution NMR (500 MHz) in CDCl₃ or DMSO-d₆ to resolve aromatic protons (δ 7.0–8.3 ppm) and ethylenic/amide signals. For example, the indole NH proton appears at δ ~10.5 ppm .
- IR Spectroscopy : Confirm amide C=O (1650–1680 cm⁻¹) and N–H stretches (3300–3475 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Advanced Research Challenges
Q. How can low crystallinity be addressed during X-ray diffraction analysis?
- Crystallization : Slow evaporation from methanol or DMF/water mixtures produces suitable single crystals .
- Refinement : Use SHELXL for small-molecule refinement, incorporating riding hydrogen atoms and anisotropic displacement parameters. For twinned crystals, SHELXE or other twin-law corrections may be required .
Q. What strategies resolve contradictions in reaction yields across studies?
- Condition Optimization : Vary catalysts (e.g., KI for nucleophilic substitution), solvents (DMF vs. ethanol), or temperature (70–80°C) to improve reproducibility .
- Byproduct Analysis : Monitor intermediates via TLC or LC-MS. For example, unreacted 5-chloroindole derivatives may require additional purification steps .
Q. How can structure-activity relationships (SAR) be explored for biological activity?
- Analog Synthesis : Modify the indole (e.g., substituents at C-5) or isonicotinamide moiety (e.g., nitro groups) to assess antimicrobial or kinase inhibition .
- In Vitro Assays : Test against bacterial/fungal strains or cancer cell lines, using MIC (minimum inhibitory concentration) or IC₅₀ values. Reference related indole derivatives (e.g., thiohydantoin analogs) for activity benchmarks .
Methodological Considerations
Q. What computational tools assist in conformational analysis?
- Density Functional Theory (DFT) : Calculate optimized geometries and electrostatic potentials (e.g., Gaussian09) to predict reactivity .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with indole-binding pockets) .
Q. How are dynamic processes in NMR spectra interpreted?
- Variable-Temperature NMR : Identify tautomerism or rotational barriers (e.g., amide bond rotation) by analyzing signal coalescence at elevated temperatures .
- 2D Experiments : Employ HSQC or NOESY to resolve overlapping aromatic signals and confirm regiochemistry .
Critical Analysis of Evidence
- Contradictions : reports 75% yield for sulfonamide coupling, while cites 30% for similar reactions. This discrepancy may arise from steric hindrance in isonicotinamide vs. sulfonamide syntheses .
- Gaps : Direct biological data for N⁴-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide are absent; extrapolation from analogs is necessary .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
